AICA ribonucleotide is a cell-permeable activator of AMP-activated protein kinase (AMPK). It activates AMPK in a cell-free assay when used at concentrations ranging from 1 to 500 µM. AICA ribonucleotide (100-500 µM) inhibits lipolysis and lipogenesis in primary rat adipocytes. In vivo, AICA ribonucleotide (0.5 mg/kg) increases insulin sensitivity and prevents pancreatic β-cell damage in Zucker diabetic fatty rats. AICA ribonucleotide (0.5 mg/kg) induces cardiac mobilization and myofibroblast differentiation of endogenous CD44+CD45- mesenchymal stem cells (MSCs), as well as decreases cardiac scar formation, in an aged mouse model of myocardial infarction induced by left anterior descending artery (LAD) occlusion. Formulations containing AICA ribonucleotide have been used in the treatment and prevention of cardiac ischemic injury.
AICA ribonucleotide is a 1-(phosphoribosyl)imidazolecarboxamide that is acadesine in which the hydroxy group at the 5' position has been converted to its monophosphate derivative. It has a role as a cardiovascular drug, a plant metabolite, a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 1-(phosphoribosyl)imidazolecarboxamide and an aminoimidazole. It derives from an acadesine. It is a conjugate acid of a 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide(2-).
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide, also known as 5'-phosphoribosyl-5-amino-4-imidazolecarboxamide or aicar, belongs to the class of organic compounds known as 1-ribosyl-imidazolecarboxamides. These are organic compounds containing the imidazole ring linked to a ribose ring through a 1-2 bond. 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide has been found in human skeletal muscle tissue, and has also been primarily detected in saliva. Within the cell, 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide is primarily located in the cytoplasm. 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide exists in all eukaryotes, ranging from yeast to humans. In humans, 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide is involved in the thioguanine action pathway, the azathioprine action pathway, the purine metabolism pathway, and the mercaptopurine action pathway. 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide is also involved in several metabolic disorders, some of which include the gout or kelley-seegmiller syndrome pathway, the xanthinuria type I pathway, adenine phosphoribosyltransferase deficiency (aprt), and the AICA-ribosiduria pathway. Outside of the human body, 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide can be found in a number of food items such as chicory roots, peach (var. ), sapodilla, and spelt. This makes 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide a potential biomarker for the consumption of these food products.
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is an intermediate in the generation of inosine monophosphate and analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity. AICAR has been used clinically to treat and protect against cardiac ischemic injury. The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery and is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle.